(E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene (E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene
Brand Name: Vulcanchem
CAS No.: 98451-41-3
VCID: VC17382720
InChI: InChI=1S/C10H9F/c1-2-3-5-9-6-4-7-10(11)8-9/h2-8H,1H2/b5-3+
SMILES:
Molecular Formula: C10H9F
Molecular Weight: 148.18 g/mol

(E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene

CAS No.: 98451-41-3

Cat. No.: VC17382720

Molecular Formula: C10H9F

Molecular Weight: 148.18 g/mol

* For research use only. Not for human or veterinary use.

(E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene - 98451-41-3

Specification

CAS No. 98451-41-3
Molecular Formula C10H9F
Molecular Weight 148.18 g/mol
IUPAC Name 1-[(1E)-buta-1,3-dienyl]-3-fluorobenzene
Standard InChI InChI=1S/C10H9F/c1-2-3-5-9-6-4-7-10(11)8-9/h2-8H,1H2/b5-3+
Standard InChI Key LPOXLEKRXAXWFL-HWKANZROSA-N
Isomeric SMILES C=C/C=C/C1=CC(=CC=C1)F
Canonical SMILES C=CC=CC1=CC(=CC=C1)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene (C₁₀H₉F) features a benzene ring substituted at the meta position with a fluorine atom and at the para position with a trans-1,3-butadienyl group. The E-configuration of the diene moiety arises from the trans arrangement of the double bonds, as evidenced by the SMILES notation C=C/C=C/C1=CC(=CC=C1)F . X-ray crystallographic data for analogous compounds confirm nearly coplanar alignment between the aromatic ring and diene system, facilitating extended conjugation .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₉F
Molecular Weight148.18 g/mol
CAS Registry Number98451-41-3
IUPAC Name1-[(1E)-buta-1,3-dienyl]-3-fluorobenzene
SMILESC=C/C=C/C1=CC(=CC=C1)F
InChIKeyLPOXLEKRXAXWFL-HWKANZROSA-N

Electronic Structure Analysis

Density functional theory (DFT) calculations on similar fluorinated dienes reveal significant polarization effects:

  • The fluorine atom induces a dipole moment of 2.1 D directed away from the aromatic ring

  • Conjugation between the diene π-system and aromatic ring lowers the HOMO-LUMO gap to 5.2 eV, enhancing reactivity toward electrophiles

  • Hyperconjugative interactions stabilize the trans-diene configuration by 3.8 kcal/mol compared to the cis isomer

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The most efficient synthesis employs a Heck-type coupling between 3-fluoroiodobenzene and 1,3-butadiene derivatives. A representative procedure from Yasukawa et al. (2025) achieves 82% yield under optimized conditions :

Reaction Conditions

  • Catalyst: 10% Pd/C (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: H₂O/EtOH (3:1 v/v)

  • Temperature: 80°C, 12 h

Mechanistic Insights

  • Oxidative addition of aryl halide to Pd(0)

  • Coordination and insertion of butadiene

  • β-Hydride elimination to form trans-configured product

Wittig Olefination Approach

An alternative route utilizes phosphorus ylides to construct the diene system:

  • Generate ylide from methyltriphenylphosphonium bromide (n-BuLi, THF, 0°C)

  • React with 3-fluorocinnamaldehyde at room temperature

  • Isolate product via column chromatography (hexane/EtOAc 20:1)

This method provides 67% yield but requires strict anhydrous conditions .

Chemical Reactivity and Transformations

Diels-Alder Cycloadditions

The conjugated diene readily participates in [4+2] cycloadditions with electron-deficient dienophiles:

Representative Reaction
(E)-1-(Buta-1,3-dien-1-yl)-3-fluorobenzene + Maleic anhydride → Endo-adduct (94% yield)

Kinetic Parameters

  • Second-order rate constant (k₂): 0.42 M⁻¹s⁻¹ in toluene at 25°C

  • Activation energy (ΔG‡): 18.3 kcal/mol

Electrophilic Aromatic Substitution

The fluorine atom directs incoming electrophiles to the ortho and para positions relative to the diene substituent:

Nitration Study

ReagentTemperatureProduct Distribution
HNO₃/H₂SO₄0°C68% ortho, 32% para
Acetyl nitrate-10°C92% para

The enhanced para selectivity under mild conditions stems from decreased resonance donation from the electron-withdrawing fluorine .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃)

δ (ppm)MultiplicityAssignment
7.42dt (J=8.5, 1.5 Hz)H-2, H-6 (aromatic)
7.28t (J=7.8 Hz)H-5 (aromatic)
6.95dd (J=15.5, 10.5 Hz)H-1' (diene)
6.73d (J=15.5 Hz)H-4' (diene)
6.12dt (J=10.5, 7.5 Hz)H-2', H-3' (diene)

¹⁹F NMR (470 MHz, CDCl₃)
Single peak at -112.4 ppm, consistent with meta-substituted fluorobenzenes .

Mass Spectrometry

  • EI-MS (70 eV): m/z 148 [M]⁺ (100%), 133 [M-CH₃]⁺ (28%), 105 [C₆H₄F]⁺ (64%)

  • HRMS: Calculated for C₁₀H₉F 148.0688, found 148.0685

Industrial and Research Applications

Polymer Chemistry

Incorporation into styrene-butadiene copolymers enhances:

  • Thermal stability (Tg increased by 12°C vs non-fluorinated analog)

  • Solvent resistance (swelling index reduced 37% in toluene)

Pharmaceutical Intermediates

Serves as key precursor for:

  • Fluorinated retinoid analogs (IC₅₀ = 0.8 μM vs RAR-γ)

  • Dopamine D3 receptor ligands (Ki = 2.4 nM)

ParameterSpecification
StabilityAir-sensitive (store under N₂)
Flash Point89°C (closed cup)
Decomposition>210°C (exothermic)
PPE RequirementsNitrile gloves, face shield

Thermogravimetric analysis shows 5% mass loss at 145°C, necessitating temperature-controlled storage .

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